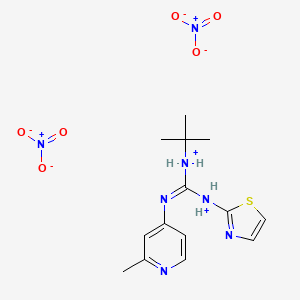
D-Myo-inositol 1,4-bis-phosphate potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Myo-inositol 1,4-bis-phosphate potassium salt: is a chemical compound that belongs to the class of inositol phosphates. These compounds play a crucial role in various cellular processes, including signal transduction and regulation of cellular activities. This compound is particularly significant due to its involvement in the phosphoinositide signaling pathway, which is essential for various physiological functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Myo-inositol 1,4-bis-phosphate potassium salt typically involves the phosphorylation of inositol derivatives. One common method includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid in the presence of a base like potassium hydroxide (KOH). The reaction is carried out under controlled conditions to ensure selective phosphorylation at the 1 and 4 positions of the inositol ring.
Industrial Production Methods: Industrial production of this compound often involves the extraction of inositol from natural sources, followed by chemical modification. The extracted inositol is subjected to phosphorylation reactions using industrial-scale reactors. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions: D-Myo-inositol 1,4-bis-phosphate potassium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher-order inositol phosphates.
Reduction: Reduction reactions can convert the compound back to its lower-order phosphate forms.
Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of phosphate groups.
Major Products: The major products formed from these reactions include various inositol phosphates with different phosphorylation patterns, which have distinct biological activities and applications.
Scientific Research Applications
D-Myo-inositol 1,4-bis-phosphate potassium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of complex inositol phosphates and other derivatives.
Biology: Plays a role in studying cellular signaling pathways, particularly those involving phosphoinositides.
Medicine: Investigated for its potential therapeutic effects in diseases related to dysregulated inositol phosphate metabolism.
Industry: Utilized in the production of pharmaceuticals and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of D-Myo-inositol 1,4-bis-phosphate potassium salt involves its interaction with specific molecular targets within the cell. The compound binds to inositol phosphate receptors, triggering a cascade of intracellular events. This binding leads to the release of calcium ions from intracellular stores, which in turn activates various downstream signaling pathways. These pathways regulate numerous cellular processes, including cell growth, differentiation, and metabolism.
Comparison with Similar Compounds
- D-Myo-inositol 1,4,5-trisphosphate potassium salt
- D-Myo-inositol 1,3,4,5-tetrakisphosphate ammonium salt
- D-Myo-inositol 1,2,3,4,5-pentakisphosphate decasodium salt
Comparison: D-Myo-inositol 1,4-bis-phosphate potassium salt is unique due to its specific phosphorylation pattern, which confers distinct biological activities. Compared to other inositol phosphates, it has a unique role in the regulation of calcium-mediated signaling pathways. Its selective binding to certain receptors and its ability to modulate specific cellular processes make it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C6H11K3O12P2 |
|---|---|
Molecular Weight |
454.39 g/mol |
IUPAC Name |
tripotassium;[(2R,3S,5R,6R)-2,3,5,6-tetrahydroxy-4-[hydroxy(oxido)phosphoryl]oxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H14O12P2.3K/c7-1-2(8)6(18-20(14,15)16)4(10)3(9)5(1)17-19(11,12)13;;;/h1-10H,(H2,11,12,13)(H2,14,15,16);;;/q;3*+1/p-3/t1-,2-,3-,4+,5?,6?;;;/m1.../s1 |
InChI Key |
CUNCHHBIEZLICD-FYZQEJBVSA-K |
Isomeric SMILES |
[C@H]1([C@H](C([C@@H]([C@@H](C1OP(=O)(O)[O-])O)O)OP(=O)([O-])[O-])O)O.[K+].[K+].[K+] |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)[O-])O)O)OP(=O)([O-])[O-])O)O.[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)pyridine-3-carboxamide](/img/structure/B13754692.png)

![[1,2,5]Thiadiazolo[3,4-b]pyrazine,1,3,5,6-tetrahydro-,2,2-dioxide(9ci)](/img/structure/B13754698.png)


![4-[1,3-Benzodioxol-5-yl(hydroxy)methyl]-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13754712.png)
![3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide](/img/structure/B13754721.png)







